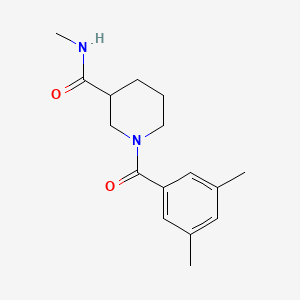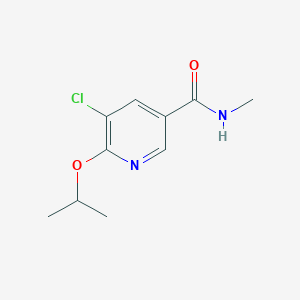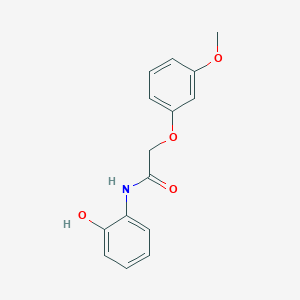
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide, also known as DMBCP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DMBCP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide leads to the accumulation of DNA damage, which in turn leads to the activation of cell death pathways.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to increase the levels of reactive oxygen species (ROS) in cells. ROS are molecules that are involved in several cellular processes, including cell signaling and apoptosis. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been shown to increase the levels of nitric oxide (NO) in cells. NO is a molecule that is involved in several physiological processes, including blood vessel dilation and immune response.
实验室实验的优点和局限性
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has several advantages for lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has some limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also sensitive to light and heat, which can lead to degradation of the compound.
未来方向
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide. One potential direction is the development of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide analogs with improved properties, such as increased solubility and stability. Another direction is the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the study of the effects of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide on other cellular processes, such as autophagy and inflammation, could provide new insights into the mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has shown promise in the treatment of cancer and neurodegenerative diseases, and there are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
合成方法
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzamide in the presence of a coupling agent. The purity of the synthesized 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is in the field of cancer research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
属性
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-12(2)9-14(8-11)16(20)18-6-4-5-13(10-18)15(19)17-3/h7-9,13H,4-6,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJQYKKYRVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)


![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)


![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)